1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a thiophene-containing electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- 1-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which may impart distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can be attributed to the steric and electronic effects of the cyclopropyl group.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXGGRMEOMKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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